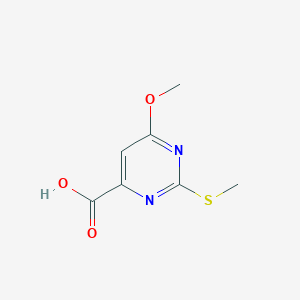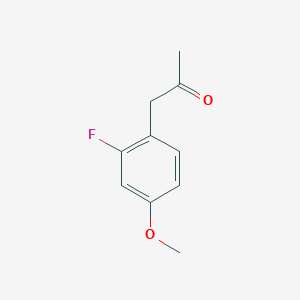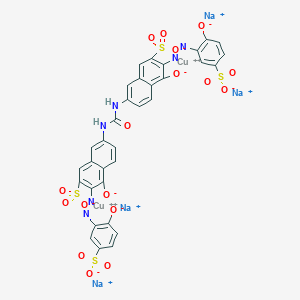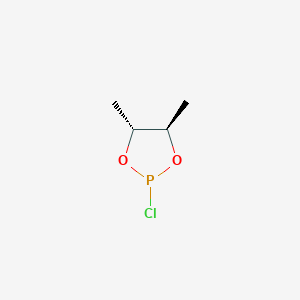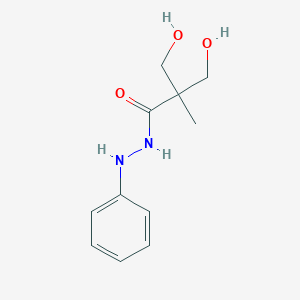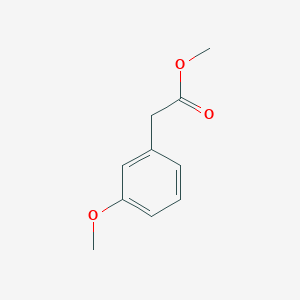
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is a chemical compound that combines the properties of tris(2-hydroxyethyl)ammonium and 2-(2,4,5-trichlorophenoxy)propionate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate typically involves the reaction of tris(2-hydroxyethyl)amine with 2-(2,4,5-trichlorophenoxy)propionic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tris(2-hydroxyethyl)amine+2-(2,4,5-trichlorophenoxy)propionic acid→Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cell membranes and metabolic pathways.
Medicine: Research has explored its potential as an antitumor agent due to its ability to disrupt cell metabolism.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular components. The compound can increase the permeability of cell membranes, leading to disruption of metabolic processes. This effect is particularly significant in rapidly dividing cells, making it a potential antitumor agent. The molecular targets and pathways involved include the disruption of membrane integrity and interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates
- Tris(2-hydroxyethyl)isocyanurate triacrylate
Uniqueness
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
17369-89-0 |
|---|---|
Molekularformel |
C15H22Cl3NO6 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
2-(2,4,5-trichlorophenoxy)propanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H7Cl3O3.C6H15NO3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;8-4-1-7(2-5-9)3-6-10/h2-4H,1H3,(H,13,14);8-10H,1-6H2 |
InChI-Schlüssel |
IANQCWWLVIJHNX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)N(CCO)CCO |
Kanonische SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH+](CCO)CCO |
Key on ui other cas no. |
17369-89-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




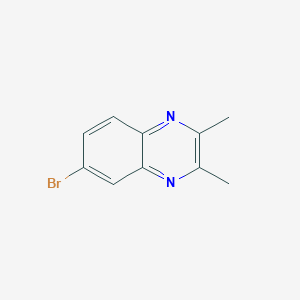
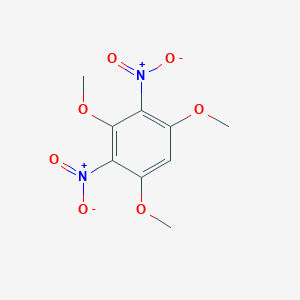
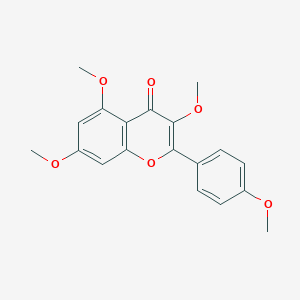
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
